N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylthio)acetamide
Overview
Description
N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylthio)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as ABT-737 and is known for its potential use in the treatment of cancer.
Mechanism of Action
ABT-737 works by binding to specific proteins, known as Bcl-2 family proteins, which are involved in regulating cell survival and apoptosis. By binding to these proteins, ABT-737 can disrupt the balance between cell survival and death, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth, and modulation of cell signaling pathways. It has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of ABT-737 is its specificity for Bcl-2 family proteins, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation is its potential toxicity, which can limit its use in clinical settings.
Future Directions
There are several future directions for research on ABT-737, including the development of more potent analogues, the investigation of its potential use in combination with other chemotherapeutic agents, and the exploration of its use in other disease states beyond cancer. Additionally, further studies are needed to better understand the mechanisms underlying its toxicity and to develop strategies to mitigate this toxicity.
Scientific Research Applications
ABT-737 has been studied extensively in the field of cancer research due to its potential as a therapeutic agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins involved in cell survival pathways.
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-2-19(22-10-14-7-15(11-22)9-16(8-14)12-22)25-20(26)13-27-21-23-17-5-3-4-6-18(17)24-21/h3-6,14-16,19H,2,7-13H2,1H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWWXLTYOBLAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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